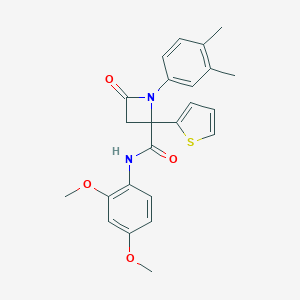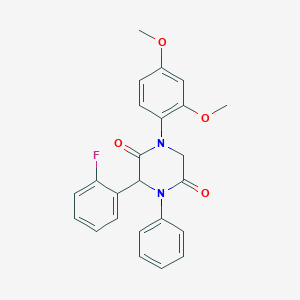![molecular formula C26H26FN3O2 B242516 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione](/img/structure/B242516.png)
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
TAK-659 works by irreversibly binding to the cysteine residue in the active site of BTK, thereby inhibiting its activity. This leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of cell survival and proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to reduce the severity of autoimmune disorders, such as rheumatoid arthritis and lupus, in animal models. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its specificity towards BTK, which reduces the risk of off-target effects. However, the irreversible binding of TAK-659 to BTK may limit its use in certain applications, such as in the treatment of acute conditions where the drug can be rapidly cleared from the body.
Orientations Futures
There is significant interest in developing TAK-659 as a potential therapeutic agent for the treatment of various diseases. Future research may focus on optimizing the pharmacokinetic properties of TAK-659, identifying potential drug-drug interactions, and exploring its use in combination therapy with other agents. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in clinical trials.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its specificity towards BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. Future research may focus on optimizing its properties and exploring its use in combination therapy with other agents.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 3,4-diaminophenyl with 2,4-dimethylbenzaldehyde, 2-fluorobenzaldehyde, and 2,5-dimethylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and differentiation, which is crucial in the development of several diseases.
Propriétés
Formule moléculaire |
C26H26FN3O2 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26FN3O2/c1-17-9-14-22(18(2)15-17)30-24(31)16-29(23-8-6-5-7-21(23)27)26(32)25(30)19-10-12-20(13-11-19)28(3)4/h5-15,25H,16H2,1-4H3 |
Clé InChI |
QPGTZIXJXVJGBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)N(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


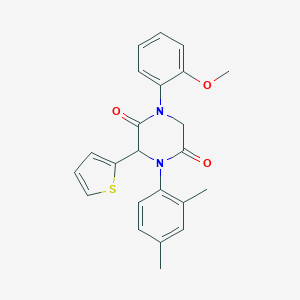
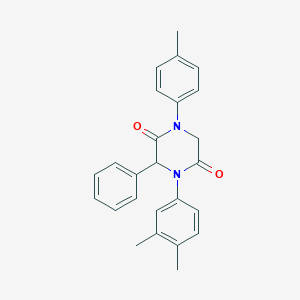
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
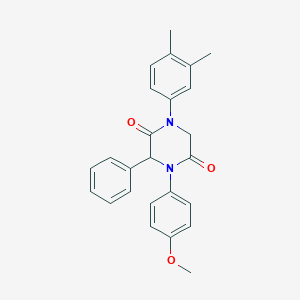
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242442.png)
![3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242445.png)
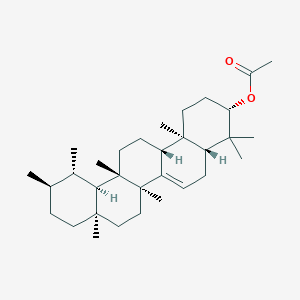
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)
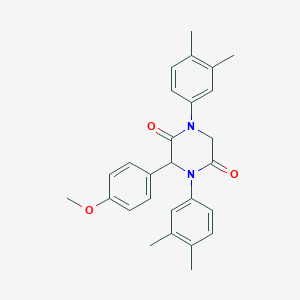


![1-(2,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242456.png)
